molecular formula C18H15N3O5 B1240553 4-Methoxybenzoic acid [2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] ester

4-Methoxybenzoic acid [2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] ester

Cat. No. B1240553
M. Wt: 353.3 g/mol
InChI Key: AYKQKPBFFIQBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxybenzoic acid [2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] ester is a methoxybenzoic acid.

Scientific Research Applications

Antimicrobial Activities

  • A study by Bektaş et al. (2007) described the synthesis of derivatives including 4-methoxybenzaldehyde, which showed good to moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007).

Cytotoxic Evaluation

  • Adimule et al. (2014) synthesized novel derivatives of 1,3,4-oxadiazoles, which included a focus on anticancer properties. Some of these compounds showed moderate cytotoxicity against certain cell lines (Adimule et al., 2014).

Chelating Properties

  • Research by Varde and Acharya (2017) focused on the chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules, indicating potential applications in this area (Varde & Acharya, 2017).

X-ray Powder Diffraction Data

  • Wang et al. (2017) provided X-ray powder diffraction data for a related compound, highlighting its significance as an intermediate in the synthesis of medical applications (Wang et al., 2017).

Antibacterial Activity

  • Tomma et al. (2019) synthesized novel Schiff S-Bases compounds containing oxadiazole rings and tested their antibacterial activities, finding significant activity against certain bacteria strains (Tomma et al., 2019).

Synthesis and Reactions

  • The synthesis and reactions of related compounds have been explored in studies, such as the work by Yu (2008) and Beck et al. (1988), which detail the chemical synthesis processes and potential applications of these compounds in various fields (Yu, 2008); (Beck et al., 1988).

Insecticidal Activity

  • Mohan et al. (2004) synthesized 1,3,4-oxadiazole derivatives showing low insecticidal activity against crop pests, suggesting potential use in agricultural pest control (Mohan et al., 2004).

Anticancer Evaluation

  • Bekircan et al. (2008) conducted a study on the synthesis and anticancer evaluation of 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, indicating their potential in cancer research (Bekircan et al., 2008).

properties

Molecular Formula

C18H15N3O5

Molecular Weight

353.3 g/mol

IUPAC Name

[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 4-methoxybenzoate

InChI

InChI=1S/C18H15N3O5/c1-24-14-9-7-13(8-10-14)17(23)25-11-15(22)19-18-21-20-16(26-18)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,21,22)

InChI Key

AYKQKPBFFIQBFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC(=O)NC2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methoxybenzoic acid [2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] ester
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4-Methoxybenzoic acid [2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] ester

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